N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide,monohydrochloride
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Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Phenethyl Substitution: The phenethyl group is introduced via a substitution reaction, often using a phenethyl halide and a base.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction, using cyclopropanecarboxylic acid and a coupling reagent like EDCI or DCC.
Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the amide or piperidine ring, potentially forming secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group may yield phenylacetone, while reduction of the amide may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as an analgesic or anesthetic.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as opioid receptors in the case of analgesics. The compound binds to these receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another piperidine derivative with potent analgesic properties.
Remifentanil: A short-acting opioid analgesic.
Sufentanil: A highly potent synthetic opioid analgesic.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride may have unique properties, such as a different binding affinity or metabolic profile, compared to other similar compounds
Conclusion
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride is a compound of interest in various scientific fields. Its synthesis, chemical reactions, and potential applications make it a valuable subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
2749910-65-2 |
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Molecular Formula |
C24H31ClN2O |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-19-7-5-6-10-23(19)26(24(27)21-11-12-21)22-14-17-25(18-15-22)16-13-20-8-3-2-4-9-20;/h2-10,21-22H,11-18H2,1H3;1H |
InChI Key |
HASFMTIMLZXFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |
Origin of Product |
United States |
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